Technical Guide: Fmoc-2-(Boc-aminomethyl)-L-phenylalanine in Peptidomimetic Design
Technical Guide: Fmoc-2-(Boc-aminomethyl)-L-phenylalanine in Peptidomimetic Design
Executive Summary
Fmoc-2-(Boc-aminomethyl)-L-phenylalanine (CAS: 1217808-42-8) is a specialized, orthogonally protected amino acid building block used in the synthesis of constrained peptides and peptidomimetics.[1] Unlike standard phenylalanine, which offers a passive hydrophobic side chain, this derivative features a protected aminomethyl group at the ortho position of the phenyl ring.
This structural modification serves two critical functions in drug discovery:
-
Conformational Restriction: The steric bulk of the ortho-substituent restricts the rotation of the side chain (
and torsion angles) and the peptide backbone ( and angles), often forcing the peptide into defined secondary structures like -turns or helices. -
Chemical Handle for Cyclization: The Boc-protected amine provides a latent nucleophile. Upon global deprotection, this amine is revealed, enabling post-cleavage macrocyclization (stapling) or the creation of DNA-encoded macrocycle libraries.
Part 1: Chemical Architecture & Properties
The utility of this compound lies in its orthogonal protection scheme . The
Key Physical Data[2]
| Property | Specification |
| Chemical Name | Fmoc-2-(Boc-aminomethyl)-L-phenylalanine |
| Synonyms | Fmoc-L-Phe(2-CH₂NHBoc)-OH; Fmoc-Ortho-Aminomethyl-Phe |
| CAS Number | 1217808-42-8 |
| Molecular Weight | 516.58 g/mol |
| Molecular Formula | C₃₀H₃₂N₂O₆ |
| Chirality | L-isomer (S-configuration at |
| Solubility | Soluble in DMF, DMSO, NMP |
| Storage | 2–8°C (Desiccated) |
Structural Visualization
Figure 1: Structural breakdown of Fmoc-2-(Boc-aminomethyl)-L-phenylalanine showing orthogonal protection strategy.
Part 2: Strategic Utility in Drug Design
Conformational Locking
In standard peptides, the phenylalanine side chain has significant rotational freedom. By introducing a substituent at the ortho position, the aromatic ring is forced into a specific orientation relative to the peptide backbone to avoid steric clashes. This "locking" effect reduces the entropic penalty of binding to a target protein, potentially increasing affinity and selectivity.
Macrocyclization & DNA-Encoded Libraries
This building block is a staple in the synthesis of DNA-encoded chemical libraries (DELs) . The revealed amine can react with electrophiles (aldehydes, carboxylic acids) elsewhere in the molecule to form macrocycles of varying ring sizes. This allows researchers to screen vast libraries of constrained peptides against "undruggable" targets like Protein-Protein Interactions (PPIs).
Part 3: Experimental Protocol (SPPS)
Context: The following protocol outlines the incorporation of Fmoc-2-(Boc-aminomethyl)-L-phenylalanine into a peptide sequence using standard Fmoc/tBu SPPS.
Critical Constraint: Due to the steric bulk at the ortho position, coupling efficiency can be lower than standard amino acids. The protocol below uses high-efficiency coupling reagents to mitigate this.
Reagents Required[1][3][4][5][6]
-
Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
-
Deprotection: 20% Piperidine in DMF.
Step-by-Step Workflow
Step 1: Resin Preparation
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the initial Fmoc group using 20% Piperidine/DMF (2 x 10 min).
-
Wash resin with DMF (5 x 1 min).
Step 2: Coupling of Fmoc-2-(Boc-aminomethyl)-L-Phe-OH
Note: Do not pre-activate for more than 2 minutes to avoid racemization.
-
Dissolve: 3.0 equivalents (eq) of the amino acid in DMF (0.2 M concentration).
-
Activate: Add 2.9 eq of HATU and 3.0 eq of HOAt. Add 6.0 eq of DIEA.
-
Reaction: Add the activated solution to the resin immediately.
-
Agitate: Shake at room temperature for 2 hours (Standard AA is 45 min; extended time is required here).
-
Monitor: Perform a Kaiser Test or Chloranil Test. If blue (positive), re-couple using fresh reagents for another 1 hour.
Step 3: Chain Elongation (Subsequent Residues)
Warning: Coupling the next amino acid onto the N-terminus of the bulky 2-aminomethyl-Phe is difficult.
-
Remove Fmoc from the 2-aminomethyl-Phe residue (standard piperidine protocol).
-
Use double coupling for the incoming amino acid.
-
Consider using Oxyma/DIC at elevated temperature (50°C) if the sequence permits (avoid if Cys/His are present).
Step 4: Global Deprotection & Cleavage
-
Wash resin with DCM.
-
Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .
-
Incubate resin with cocktail for 2–3 hours.
-
Precipitate the peptide in cold diethyl ether.
Post-Cleavage Cyclization (Optional)
If the goal is to form a cyclic peptide:
-
Dissolve the crude linear peptide (now containing a free side-chain amine) in dilute solution (1 mg/mL) to favor intramolecular reaction.
-
Adjust pH to 8–9.
-
Add a cyclization promoter (e.g., DPPA or PyBOP) if reacting with a C-terminal acid, or allow spontaneous reaction if an electrophile (like an aldehyde for reductive amination) is present.
Workflow Diagram
Figure 2: Solid Phase Peptide Synthesis workflow emphasizing the critical control points for bulky residues.
References
-
Chem-Impex International. "Fmoc-2-(Boc-aminomethyl)-L-phenylalanine Product Page." Catalog No. 1217808-42-8.[4][5] Accessed 2024.[6][2] Link
-
ChemicalBook. "Fmoc-2-(Boc-aminomethyl)-L-phenylalanine Properties and Suppliers." CAS 1217808-42-8.[4] Accessed 2024.[6][2] Link
-
Google Patents. "DNA-templated macrocycle library - WO2019168654A2." Listing Fmoc-2-(Boc-aminomethyl)-L-Phe-OH as a building block for library synthesis. Link
-
Bachem. "Fmoc-L-Phe(2-CH2NHBoc)-OH." Amino Acid Derivatives. Link(Note: General reference for Fmoc-Phe derivatives).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymers&Peptides Research Group Website [personalpages.manchester.ac.uk]
- 4. WO2019168654A2 - Dna-templated macrocycle library - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The polymorphs of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
